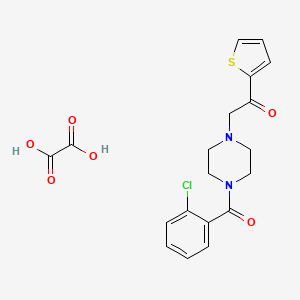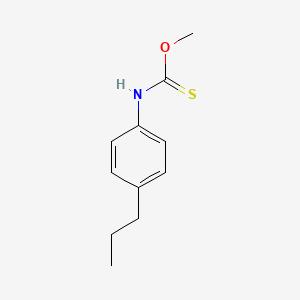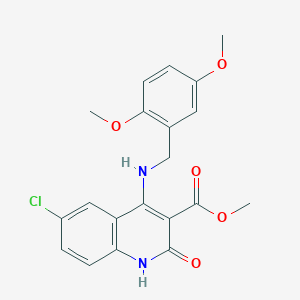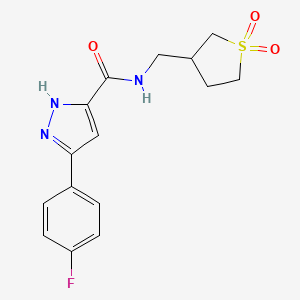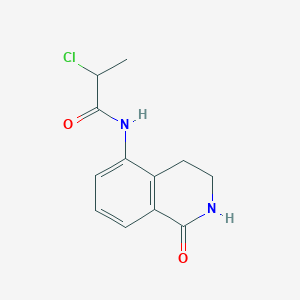
2-Chloro-N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)propanamide, also known as CIQ, is a chemical compound that belongs to the family of isoquinoline derivatives. It was first synthesized in 2002 by a group of researchers led by Dr. K. Suresh Kumar at the Indian Institute of Technology, Madras. Since then, CIQ has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)propanamide involves its binding to the catalytic domain of PARP-1, thereby inhibiting its activity. This leads to the accumulation of DNA damage and the activation of apoptotic pathways, ultimately resulting in cell death.
Biochemical and Physiological Effects:
In addition to its role as a PARP-1 inhibitor, 2-Chloro-N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)propanamide has also been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 2-Chloro-N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)propanamide may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Chloro-N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)propanamide in lab experiments is its high selectivity for PARP-1. This allows researchers to study the specific role of PARP-1 in various biological processes without affecting other enzymes or pathways. However, one limitation of using 2-Chloro-N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)propanamide is its relatively low potency compared to other PARP-1 inhibitors such as olaparib and rucaparib.
Orientations Futures
There are several potential future directions for research involving 2-Chloro-N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)propanamide. One area of interest is the development of more potent and selective PARP-1 inhibitors based on the structure of 2-Chloro-N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)propanamide. Another area of research involves the study of the effects of 2-Chloro-N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)propanamide on other enzymes and pathways, which may lead to the identification of new therapeutic targets for a variety of diseases. Finally, the use of 2-Chloro-N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)propanamide in combination with other drugs or therapies may further enhance its efficacy in cancer treatment and other applications.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)propanamide involves a multistep process that starts with the reaction of 2-chloroacetyl chloride with 3,4-dihydroisoquinoline in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydroxylamine hydrochloride to form the corresponding oxime. Finally, the oxime is converted to the desired product by reacting it with acetic anhydride.
Applications De Recherche Scientifique
2-Chloro-N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)propanamide has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of 2-Chloro-N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)propanamide as a selective inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is an important enzyme that plays a critical role in DNA repair, and its inhibition has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Propriétés
IUPAC Name |
2-chloro-N-(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-7(13)11(16)15-10-4-2-3-9-8(10)5-6-14-12(9)17/h2-4,7H,5-6H2,1H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRALYCGONLYBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=C1CCNC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2511883.png)
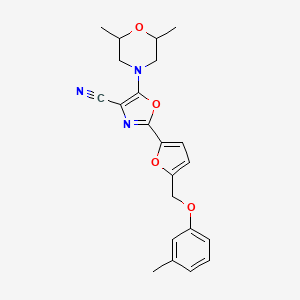
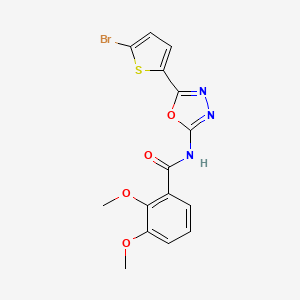

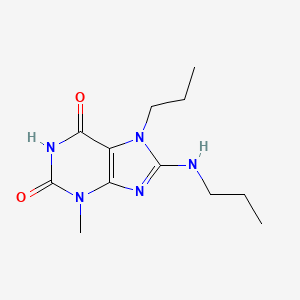
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B2511889.png)

